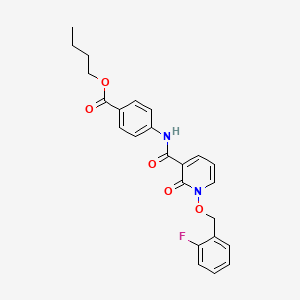
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a butyl group, a benzyl group, a pyridine ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group, for example, would likely introduce some degree of polarity to the molecule, while the pyridine ring could potentially participate in aromatic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the presence of both polar (carboxamide) and nonpolar (butyl) groups. Its melting and boiling points would likely be relatively high due to the size and complexity of the molecule .Applications De Recherche Scientifique
Synthesis and Material Science Applications
Polymer Synthesis and Properties : Research demonstrates the synthesis and characterization of polyamides with flexible main-chain ether linkages and ortho-phenylene units, offering insights into material science applications. These polymers exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).
Fluorescent and Electrochromic Polymers : A study on triphenylamine-based aromatic polyamides reports the synthesis of polymers that are highly soluble, solution-cast into films, and exhibit strong UV-vis absorption, photoluminescence, and reversible electrochromic properties. This suggests their application in optical and electronic devices (Hsiao, Liou, Kung, & Chang, 2010).
Organic Synthesis and Chemistry
Selective Biocatalytic Reactions : The use of acid anhydrides for regioselective acylation of primary hydroxyl groups in specific organic substrates is reported. This research underscores the importance of selective enzymatic reactions in organic synthesis, potentially relevant for the modification or synthesis of complex organic compounds (Kumar et al., 2015).
Protecting Groups in Organic Synthesis : A novel benzyl ether-type protecting group for alcohols that provides stability under oxidizing conditions and is compatible with certain deprotection strategies was introduced. This technique could be applicable in the synthesis of complex molecules, including pharmaceuticals (Crich, Li, & Shirai, 2009).
Environmental Chemistry and Biochemistry
Anaerobic Transformation of Phenolic Compounds : Research into the anaerobic transformation of phenolic compounds to benzoate by a methanogenic consortium highlights microbial pathways for the degradation of environmental pollutants. This suggests potential applications in bioremediation and understanding microbial metabolism of complex organic pollutants (Genthner, Townsend, & Chapman, 1989).
Activation of Oxygen and Hydrogen Peroxide : The study on the activation of oxygen and hydrogen peroxide by copper(II) coupled with hydroxylamine for the oxidation of organic contaminants offers insights into advanced oxidation processes. This could be relevant for environmental applications in water treatment and pollutant degradation (Lee et al., 2016).
Mécanisme D'action
The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological targets. If it’s intended for use in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reagents present .
Orientations Futures
Propriétés
IUPAC Name |
butyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)17-10-12-19(13-11-17)26-22(28)20-8-6-14-27(23(20)29)32-16-18-7-4-5-9-21(18)25/h4-14H,2-3,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUUONCPGSTUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)
![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)



![7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B2965449.png)

![3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2965451.png)

